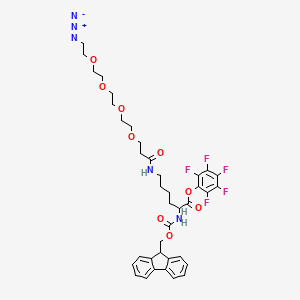
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester is a cleavable 4-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound acts as a click chemistry reagent featuring an azide group, enabling it to engage in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with alkyne-bearing molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of Lysine: The amino group of lysine is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.
PEGylation: The protected lysine is then coupled with a PEG4 unit.
Azidation: The PEGylated lysine is reacted with azide to introduce the azide group.
Activation: The final step involves the activation of the carboxyl group with pentafluorophenyl (PFP) ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pH, and reaction time.
Purification: The product is purified using techniques such as chromatography and crystallization.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester undergoes several types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAc: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires DBCO or BCN-containing molecules.
Major Products Formed
CuAAc: Forms triazole-linked products.
Applications De Recherche Scientifique
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester has a wide range of applications in scientific research:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of advanced materials and drug delivery systems
Mécanisme D'action
The mechanism of action of N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester involves its role as a linker in ADCs. The azide group allows for specific and efficient conjugation with alkyne-containing molecules through CuAAc or SPAAC reactions. This enables the targeted delivery of cytotoxic drugs to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-NH-Azide-PEG4-L-Lysine: Similar structure but lacks the PFP ester activation.
Fmoc-NH-Azide-PEG4-L-Lysine-DBCO: Contains a DBCO group instead of PFP ester.
Uniqueness
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester is unique due to its combination of Fmoc protection, PEGylation, azide functionality, and PFP ester activation. This makes it highly versatile for various bioconjugation and click chemistry applications .
Propriétés
Formule moléculaire |
C38H42F5N5O9 |
|---|---|
Poids moléculaire |
807.77 |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C38H42F5N5O9/c39-31-32(40)34(42)36(35(43)33(31)41)57-37(50)29(47-38(51)56-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28)11-5-6-13-45-30(49)12-15-52-17-19-54-21-22-55-20-18-53-16-14-46-48-44/h1-4,7-10,28-29H,5-6,11-23H2,(H,45,49)(H,47,51) |
Clé InChI |
NOHZZMMQTNBKSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Apparence |
Solid powder |
Pureté |
>97% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















